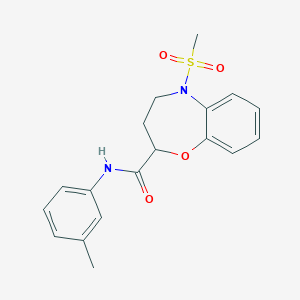

![molecular formula C16H14F3N3O3S B11246047 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B11246047.png)

2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(Trifluormethoxy)phenyl)acetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die einen Cyclopenta[d]pyrimidin-Kern, eine Trifluormethoxyphenylgruppe und eine Acetamid-Einheit umfasst. Ihre ausgeprägten chemischen Eigenschaften machen sie für Forscher in Chemie, Biologie und Medizin zu einem interessanten Gegenstand.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(Trifluormethoxy)phenyl)acetamid umfasst in der Regel mehrere Schritte. Der erste Schritt beinhaltet häufig die Bildung des Cyclopenta[d]pyrimidin-Kerns durch eine Cyclisierungsreaktion. Nachfolgende Schritte beinhalten die Einführung der Thiogruppe und der Acetamid-Einheit. Der letzte Schritt umfasst die Anbindung der Trifluormethoxyphenylgruppe unter spezifischen Reaktionsbedingungen, wie z. B. kontrollierter Temperatur und pH-Wert.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Fließsynthese und automatische Reaktionsüberwachung können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[d]pyrimidine core, introduction of the sulfanyl group, and coupling with the trifluoromethoxyphenyl acetamide.

Formation of Cyclopenta[d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.

Coupling with Trifluoromethoxyphenyl Acetamide: The final step involves coupling the intermediate with trifluoromethoxyphenyl acetamide under conditions such as peptide coupling reagents or other activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-((2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(Trifluormethoxy)phenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Oxogruppe in eine Hydroxylgruppe umwandeln.

Substitution: Die Trifluormethoxyphenylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise Sulfoxide oder Sulfone liefern, während Reduktion Hydroxyl-Derivate erzeugt.

Wissenschaftliche Forschungsanwendungen

2-((2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(Trifluormethoxy)phenyl)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird für sein Potenzial als biochemische Sonde zur Untersuchung von Enzym-Interaktionen untersucht.

Medizin: Wird auf sein potenzielles therapeutisches Wirkungsspektrum untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-((2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(Trifluormethoxy)phenyl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und nachgeschaltete Signalwege auslösen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 2-({2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidin: Teilt eine ähnliche Kernstruktur, unterscheidet sich jedoch in den funktionellen Gruppen.

7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin: Eine weitere Verbindung mit einer verwandten Kernstruktur, aber unterschiedlichen funktionellen Gruppen.

Einzigartigkeit

2-((2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(Trifluormethoxy)phenyl)acetamid ist aufgrund seiner Kombination aus einem Cyclopenta[d]pyrimidin-Kern, einer Thiogruppe und einer Trifluormethoxyphenylgruppe einzigartig.

Eigenschaften

Molekularformel |

C16H14F3N3O3S |

|---|---|

Molekulargewicht |

385.4 g/mol |

IUPAC-Name |

2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

InChI |

InChI=1S/C16H14F3N3O3S/c17-16(18,19)25-10-6-4-9(5-7-10)20-13(23)8-26-14-11-2-1-3-12(11)21-15(24)22-14/h4-7H,1-3,8H2,(H,20,23)(H,21,22,24) |

InChI-Schlüssel |

OASVLJGSEWWTPP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

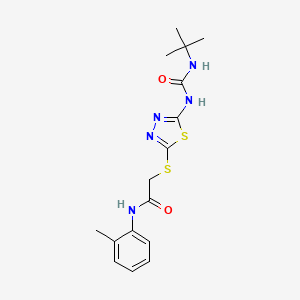

![N-tert-butyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245965.png)

![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B11245969.png)

![methyl 2-amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11245973.png)

![methyl 4-[({7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11245976.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11245989.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11245990.png)

![2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246020.png)

![N-cyclohexyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11246024.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B11246027.png)

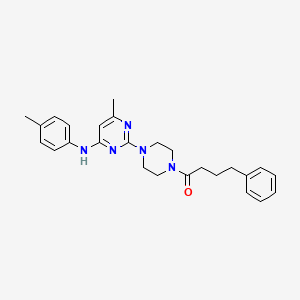

![7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11246029.png)

![1,1'-[3-phenyl-6-(thiophen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246037.png)